molecular formula C13H12N2O2 B100848 ethyl 2-cyano-2H-quinoline-1-carboxylate CAS No. 17954-23-3

ethyl 2-cyano-2H-quinoline-1-carboxylate

Cat. No.: B100848
CAS No.: 17954-23-3
M. Wt: 228.25 g/mol
InChI Key: QFAHEDSFVHOFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-cyano-2H-quinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of ethyl 2-cyano-1(2H)-quinolinecarboxylate often involves large-scale cyanoacetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ethyl 2-cyano-2H-quinoline-1-carboxylate can undergo oxidation reactions, often resulting in the formation of quinoline derivatives with various functional groups.

    Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the cyano or ester groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline derivatives with different substituents replacing the cyano or ester groups.

Scientific Research Applications

Chemistry: ethyl 2-cyano-2H-quinoline-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and complex organic structures .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the development of new drugs targeting specific biological pathways and diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and pathways .

Comparison with Similar Compounds

Uniqueness: ethyl 2-cyano-2H-quinoline-1-carboxylate is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

17954-23-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3

InChI Key

QFAHEDSFVHOFGW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

Canonical SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

17954-23-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.